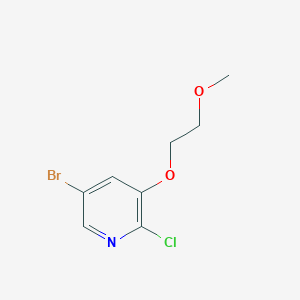

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-3-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCBXDMRHCRDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-3-(2-methoxyethoxy)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

Material Science: It can be used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or compound being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Electronic Effects : The 2-methoxyethoxy group in the target compound provides greater electron-donating capacity compared to trifluoromethoxy or chloro substituents, influencing reactivity in cross-coupling reactions .

- Solubility: The ether linkage in 2-methoxyethoxy improves aqueous solubility relative to non-polar analogs like 5-bromo-2-chloro-3-(trifluoromethyl)pyridine .

- Steric Considerations : Bulkier substituents (e.g., dimethoxymethyl) hinder nucleophilic attack at C3, reducing regioselectivity in functionalization reactions .

Biological Activity

5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrClN2O2. The presence of bromine and chlorine atoms, along with the methoxyethoxy group, contributes to its unique chemical behavior and potential interactions with biological targets.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The halogen substituents may enhance the compound's lipophilicity, facilitating its cellular uptake and interaction with biomolecules.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can act as a modulator for various receptors, influencing signaling pathways critical for cell growth and survival.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.63 | |

| Other Pyridine Derivative | A549 (lung cancer) | 4.5 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated varying degrees of activity against bacterial strains, which is crucial for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 60 |

Case Studies

- Study on Antithrombotic Activity : A related pyridine derivative exhibited notable antithrombotic activity by inhibiting clot formation in vitro. This suggests that structural modifications in compounds like this compound could lead to enhanced therapeutic agents for cardiovascular diseases .

- Biofilm Inhibition : Another study highlighted the biofilm inhibition potential of pyridine derivatives, which could be beneficial in treating chronic infections caused by biofilm-forming bacteria .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-3-(2-methoxyethoxy)pyridine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential halogenation and alkoxylation. Begin with a pyridine core, introducing bromine and chlorine via electrophilic substitution. The 2-methoxyethoxy group can be added through nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). For purification, use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies proton environments (e.g., methoxyethoxy CH₃ at δ 3.2–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., C-Br at δ 95–100 ppm).

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ (e.g., C₈H₁₀BrClNO₂⁺).

- IR Spectroscopy : Detect C-Br (500–600 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation. Monitor for decomposition via periodic TLC or NMR. Avoid aqueous solutions due to potential hydrolysis of the methoxyethoxy group .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing Cl and Br groups activate the pyridine ring for cross-coupling. Prioritize the bromine site for Suzuki reactions due to its lower bond dissociation energy compared to chlorine. Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. What strategies resolve contradictions in reported biological activity of analogous pyridine derivatives?

- Methodological Answer :

- Comparative Assays : Use standardized enzyme inhibition assays (e.g., CYP1B1 ERGOd assay ) under identical conditions.

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry.

- Meta-Analysis : Cross-reference IC₅₀ values with substituent electronic profiles (Hammett σ constants) to identify outliers .

Q. How can regioselectivity be controlled during further functionalization (e.g., C-H activation)?

- Methodological Answer :

- Directing Groups : Install a transient directing group (e.g., pyridine-N-oxide) to guide C-H activation at the 4-position.

- Catalytic Systems : Use Pd(OAc)₂ with bidentate ligands (e.g., 2,2'-bipyridine) for ortho-selectivity. Validate outcomes via NOESY NMR and computational docking (e.g., MOE software) .

Q. What computational tools predict the compound’s metabolic stability in drug discovery contexts?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding to human serum albumin (HSA).

- In Vitro Validation : Compare predictions with microsomal stability assays (rat liver microsomes, NADPH regeneration system) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.